molecular formula C14H22FN5 B11749964 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11749964
M. Wt: 279.36 g/mol
InChI Key: LUUIIMIFDIACAC-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings substituted with fluoroethyl and methylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the fluoroethyl and methylpropyl groups via nucleophilic substitution reactions. The final step usually involves the coupling of the two substituted pyrazole rings through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole derivatives with altered functional groups.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine
  • {[1-(2-bromoethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Uniqueness

The uniqueness of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluoroethyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-[2-(2-methylpropyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C14H22FN5/c1-12(2)10-20-14(3-5-17-20)9-16-7-13-8-18-19(11-13)6-4-15/h3,5,8,11-12,16H,4,6-7,9-10H2,1-2H3

InChI Key

LUUIIMIFDIACAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCC2=CN(N=C2)CCF

Origin of Product

United States

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